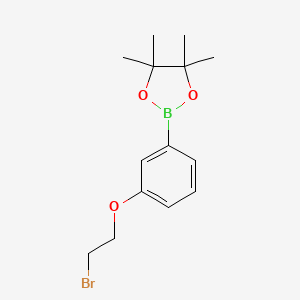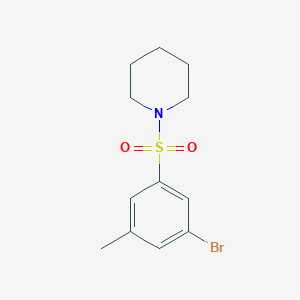
1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine
Descripción general
Descripción
“1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” is a heterocyclic organic compound . It is used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular formula of “1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” is C12H16BrNO2S . The molecular weight is 318.23 . The InChI code is 1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” include a molecular weight of 318.23 and a molecular formula of C12H16BrNO2S . The compound has an XLogP3 of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .
Aplicaciones Científicas De Investigación
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents: A study discussed the synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole, which showed promising results as anticancer agents. Specifically, compounds 6h, 6j, and 6e demonstrated strong anticancer properties, suggesting potential therapeutic uses (Rehman et al., 2018).
Enzyme Inhibition and Biological Activity
- O-Substituted Derivatives Synthesis: Research focused on synthesizing O-substituted derivatives of a compound similar to 1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine. These derivatives showed significant activity against butyrylcholinesterase enzyme, indicating potential for treating related health conditions (Khalid et al., 2013).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity of Heterocycles: A study reported the synthesis of various heterocyclic compounds based on a sulfonamide structure with a piperidine ring. These compounds displayed antimicrobial activities, highlighting their potential in developing new antimicrobial agents (El‐Emary et al., 2002).
- Antimicrobial Activity Against Tomato Pathogens: A different research investigated the synthesis of piperidine derivatives with applications in combating bacterial and fungal pathogens affecting tomatoes. This study demonstrates the compound's potential use in agriculture (Vinaya et al., 2009).
Chemical Synthesis and Material Science
- Piperidinium Ionic Liquid Crystals: In the field of material science, piperidinium compounds were used to design ionic liquid crystals, showcasing a range of mesomorphic behaviors useful in various applications (Lava et al., 2009).
Neurological Applications
- Novel Serotonin Receptor Antagonist: A derivative of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole showed high affinity and selectivity as a serotonin 6 receptor antagonist. This compound has potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Safety measures for handling “1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
Propiedades
IUPAC Name |
1-(3-bromo-5-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUJPVCLBZIGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674354 | |
| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-95-2 | |
| Record name | 1-[(3-Bromo-5-methylphenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



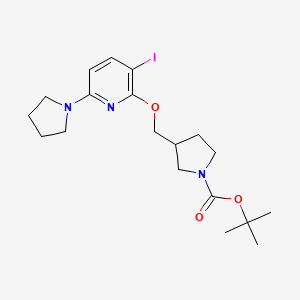


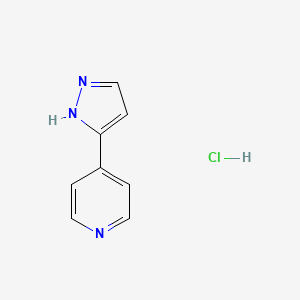
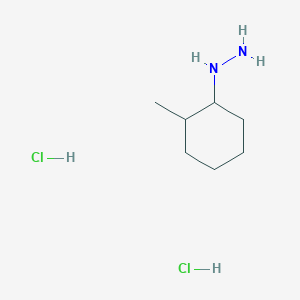

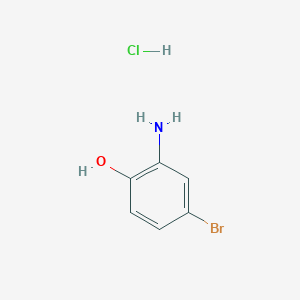
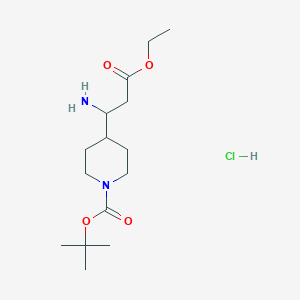

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole](/img/structure/B1522255.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine](/img/structure/B1522257.png)
